molecular formula C7H12N4 B15241977 {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B15241977
M. Wt: 152.20 g/mol
InChI Key: OJLRMBKQPHKKRC-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while reduction can produce imidazo[1,2-a]pyrimidine amines.

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound’s versatility extends to industrial applications, where it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: This compound shares a similar core structure but differs in the position of the nitrogen atoms.

    {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine: The presence of a methyl group at the 2-position distinguishes this compound from {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine.

Uniqueness

This compound is unique due to its specific arrangement of atoms and functional groups

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-5-6-1-2-9-7-10-3-4-11(6)7/h3-4,6H,1-2,5,8H2,(H,9,10)

InChI Key

OJLRMBKQPHKKRC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1CN

Origin of Product

United States

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